molecular formula C10H10ClFO2 B1429085 4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one CAS No. 79214-31-6

4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one

Cat. No.: B1429085
CAS No.: 79214-31-6
M. Wt: 216.63 g/mol
InChI Key: SXBSEPVUQCAIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one (C₁₀H₁₀ClFO₂) is a halogenated aromatic ketone featuring a butanone backbone substituted with a 5-fluoro-2-hydroxyphenyl group at position 1 and a chlorine atom at position 4.

Properties

IUPAC Name

4-chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c11-5-1-2-9(13)8-6-7(12)3-4-10(8)14/h3-4,6,14H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBSEPVUQCAIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one is a synthetic organic compound characterized by its unique structure, which includes a chloro group, a fluoro group, and a hydroxy group attached to a phenyl ring. This molecular composition significantly influences its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound has the molecular formula C10H10ClF1O2C_{10}H_{10}ClF_1O_2 and a molecular weight of approximately 230.66 g/mol. The presence of halogen substituents (chloro and fluoro) enhances its lipophilicity, which may improve interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor , modulating various biological processes such as inflammation and cancer cell proliferation. Its mechanism involves:

  • Inhibition of Enzymes : It may inhibit enzymes that are critical in inflammatory pathways or cancer cell survival.
  • Receptor Binding : The compound can bind to receptors, altering their activity and potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown it can induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and activating apoptotic pathways. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound reduced the viability of gastric cancer cell lines (SGC-7901, BGC-823, SNU-2016) at concentrations ranging from 9 to 12 µM, while curcumin required higher concentrations for similar effects .
Cell LineIC50 (µM)Mechanism of Action
SGC-79019ROS increase, apoptosis activation
BGC-82310Inhibition of antiapoptotic proteins
SNU-201612Endoplasmic reticulum stress-mediated apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it exhibits activity against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.9 µg/mL
MRSA15.6 µg/mL
Acinetobacter baumannii3.9 µg/mL

Case Studies

Several case studies have been conducted to evaluate the compound's efficacy in preclinical settings:

  • Colon Cancer Study : A study assessing the effects of the compound on colon cancer cells revealed that it targets thioredoxin reductase (TrxR), leading to increased ROS levels and activation of the JNK signaling pathway, which is crucial for apoptosis induction .
  • Combination Therapy : In vivo studies indicated that when combined with cisplatin, the compound enhanced anticancer effects against pancreatic cancer cells without significant toxicity to normal cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position Isomers

4-Chloro-1-(4-fluoro-2-hydroxyphenyl)butan-1-one
  • Key Difference : Fluorine at the phenyl 4-position instead of 5.
  • Impact : Alters electronic distribution and steric interactions. The 4-fluoro isomer may exhibit reduced intramolecular hydrogen bonding compared to the 5-fluoro derivative due to proximity between the hydroxyl and fluorine groups .
1-(5-Fluoro-2-hydroxyphenyl)butan-1-one
  • Key Difference: Lacks the 4-chloro substituent on the butanone chain.

Halogenated Derivatives

4-Chloro-1-(2,5-difluorophenyl)butan-1-one
  • Molecular Weight : 218.63 vs. 216.64 (target compound).
  • Key Difference : Two fluorine atoms at phenyl 2- and 5-positions.
  • Impact : Increased electronegativity and lipophilicity (predicted logP ~2.8 vs. ~2.5 for the target compound). Boiling point (293.5°C) and density (1.258 g/cm³) are higher due to enhanced van der Waals interactions .
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
  • Key Difference : Bromine at position 2 and additional chlorine on the phenyl ring.

Hydroxyl Group Variants

4-Chloro-1-(4-hydroxyphenyl)butan-1-one
  • Key Difference : Hydroxyl at phenyl 4-position without fluorine.
  • Impact : Lower electronegativity and altered hydrogen-bonding capacity. This compound (CAS 7150-55-2) may exhibit higher aqueous solubility than the target compound due to the absence of fluorine’s hydrophobic effects .

Heterocyclic Analogs

4-Chloro-1-(2-thienyl)butan-1-one
  • Key Difference : Thienyl group replaces the phenyl ring.
  • Impact : Reduced aromaticity and altered electronic properties. LogP = 2.49 indicates moderate lipophilicity, while the sulfur atom may introduce metabolic instability .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula MW CAS Number Boiling Point (°C) Density (g/cm³) logP (Predicted)
4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one C₁₀H₁₀ClFO₂ 216.64 - - - ~2.5
4-Chloro-1-(4-fluoro-2-hydroxyphenyl)butan-1-one C₁₀H₁₀ClFO₂ 216.64 - - - ~2.6
1-(5-Fluoro-2-hydroxyphenyl)butan-1-one C₁₀H₁₁FO₂ 182.19 575-67-7 - - ~2.0
4-Chloro-1-(2,5-difluorophenyl)butan-1-one C₁₀H₉ClF₂O 218.63 1216260-42-2 293.5 ± 30.0 1.258 ± 0.06 ~2.8
4-Chloro-1-(2-thienyl)butan-1-one C₈H₉ClOS 188.67 43076-59-1 - - 2.49

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.